molecular formula C13H16N2O3 B2997008 4-Acetamidophenyl pyrrolidine-1-carboxylate CAS No. 701973-29-7

4-Acetamidophenyl pyrrolidine-1-carboxylate

Cat. No.: B2997008
CAS No.: 701973-29-7
M. Wt: 248.282
InChI Key: LTSGSFRZJKFMMU-UHFFFAOYSA-N
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Description

“4-Acetamidophenyl pyrrolidine-1-carboxylate” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives have diverse biological and medicinal importance .


Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, and (2) functionalization of preformed pyrrolidine rings, such as proline derivatives . The reaction of 1,1-cyclopropandiesters with aldimines, generated in situ by the condensation of primary amines or anilines with aldehydes, in the presence of Yb(OTf)3 as a catalyst, leads to pyrrolidines in good yields .


Molecular Structure Analysis

The pyrrolidine ring is characterized by sp3 hybridization, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

Pyrrolidine compounds can undergo various chemical reactions. For instance, they can participate in the enantioselective α-chlorination of aldehydes . The structure–activity relationship (SAR) of the studied compounds can be influenced by steric factors .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine compounds can be influenced by the substituents on the pyrrolidine ring. For instance, the antibacterial activity of certain pyrrolidine compounds was found to increase in a specific order based on the N′-substituents .

Mechanism of Action

The mechanism of action of pyrrolidine compounds can vary depending on their structure and the target molecule. For example, some pyrrolidine analogs are known to inhibit reverse transcriptase in the case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .

Safety and Hazards

The safety data sheet for pyrrolidine indicates that it is a highly flammable liquid and vapor that causes severe skin burns and eye damage. It is harmful if swallowed or inhaled . Therefore, it should be handled with care, using protective gloves, clothing, and eye/face protection .

Future Directions

The design of new pyrrolidine compounds with different biological profiles is a promising area of research. The combination of different pharmacophores in a pyrrolidine ring system has led to more active compounds . Future research could focus on exploring the therapeutic potential of pyrrolidine and its analogs in various areas, such as anticancer, anti-inflammatory, antiviral, and antituberculosis treatments .

Properties

IUPAC Name

(4-acetamidophenyl) pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-10(16)14-11-4-6-12(7-5-11)18-13(17)15-8-2-3-9-15/h4-7H,2-3,8-9H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSGSFRZJKFMMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640894
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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